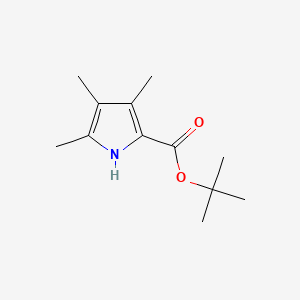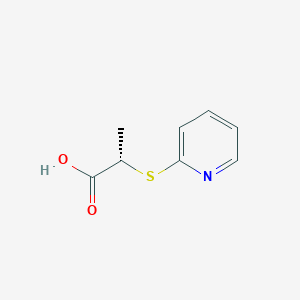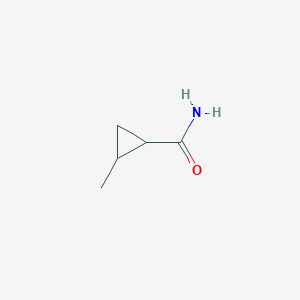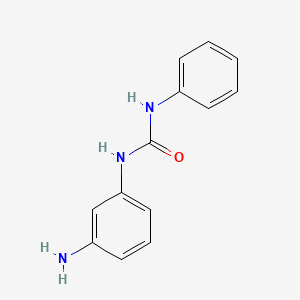
4-Hydroxycinnoline-3-carboxylic acid
Übersicht
Beschreibung
4-Hydroxycinnoline-3-carboxylic acid is a compound that has not been directly synthesized in the studies provided. However, related compounds and derivatives have been synthesized and studied, which can provide insights into the potential properties and synthesis of 4-Hydroxycinnoline-3-carboxylic acid itself. For instance, the synthesis of 4-oxo-3-quinolinecarboxylic acid derivatives has been achieved through C-acylation of beta-keto esters with N-hydroxysuccinimide esters of anthranilic acids . Additionally, 4-hydroxycinnoline derivatives with various substituents have been prepared from o-aminoacetophenone .
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions with varying yields. For example, a conformationally constrained analogue of aspartic acid was synthesized in 27% overall yield over five steps . Another study describes the synthesis of 4-oxo-3-quinolinecarboxylic acid derivatives through a novel approach involving C-acylation and spontaneous cyclization . Furthermore, 4-hydroxycinnoline derivatives with sulfonic acid, sulfonamide, or sulfone moieties were synthesized by diazotization of an o-aminoacetophenone .
Molecular Structure Analysis
The molecular structure of related compounds has been confirmed using various spectroscopic methods such as IR and NMR . The shape of similar molecules, such as 4-hydroxyproline, has been studied in the gas phase, revealing different conformers stabilized by intramolecular hydrogen bonds .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of related compounds include regioselective 1,3-dipolar cycloaddition , C-acylation , and intramolecular Friedel-Crafts reactions . These reactions lead to the formation of various derivatives, which can undergo further transformations such as oxidation, ethylation, and hydrolysis .
Physical and Chemical Properties Analysis
While the physical and chemical properties of 4-Hydroxycinnoline-3-carboxylic acid are not directly reported, the properties of hydroxycinnamic acids have been reviewed, indicating that the presence of an unsaturated bond and the catechol moiety are important for antioxidant activity . The influence of structural features such as modifications of the aromatic ring and the carboxylic function on the activity has been summarized .
Wissenschaftliche Forschungsanwendungen
Synthesis and Derivatives
- 4-Hydroxycinnoline Derivatives : 4-Hydroxycinnoline derivatives with sulfonic acid, sulfonamide, or sulfone groups were synthesized, demonstrating the versatility of this compound in producing varied derivatives with potential applications in various fields (Albrecht, 1978).
- Cinnoline Ring Construction : A method was developed for the synthesis of 4-hydroxycinnoline-3-carboxylate derivatives, further expanding the possibilities for constructing cinnoline-based compounds with diverse structures and potential applications (Miyamoto & Matsumoto, 1988).
- Alternative Synthesis Routes : Research has been conducted on alternative synthesis routes for 4-hydroxy-6-nitrocinnoline and 4,6-diaminocinnoline, highlighting the ongoing efforts to refine and develop more efficient methods for producing these compounds (Barber et al., 1967).
Photophysical and Chemical Properties
- Photophysical Study : A study of 7-Hydroxy-3-(4-nitrophenyl)quinoline-6-carboxylic acid, a related compound, explored its photophysical behaviors, indicating potential applications in materials science and molecular engineering (Padalkar & Sekar, 2014).
Biological and Pharmaceutical Applications
- CNS Activity : Research on N2-substituted cinnoline derivatives of 4-hydroxycinnolines evaluated their effect on the central nervous system, suggesting possible pharmaceutical applications (Stańczak et al., 1994).
- Antioxidative and Antiviral Activity : A study on hydroxycinnamic acid amides of a thiazole containing amino acid, related to 4-hydroxycinnoline, examined their antioxidative and antiviral activities, highlighting the potential for developing novel therapeutic agents (Stankova et al., 2009).
Safety And Hazards
Eigenschaften
IUPAC Name |
4-oxo-1H-cinnoline-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O3/c12-8-5-3-1-2-4-6(5)10-11-7(8)9(13)14/h1-4H,(H,10,12)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIPLRYYWAXPVMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=NN2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40968256 | |
| Record name | 4-Hydroxycinnoline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40968256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydroxycinnoline-3-carboxylic acid | |
CAS RN |
53512-17-7, 18514-85-7 | |
| Record name | 53512-17-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=257421 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Hydroxycinnoline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40968256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-oxo-1,4-dihydrocinnoline-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















